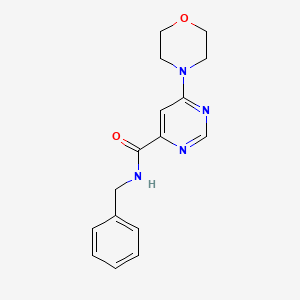

N-benzyl-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(17-11-13-4-2-1-3-5-13)14-10-15(19-12-18-14)20-6-8-22-9-7-20/h1-5,10,12H,6-9,11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTCMEQJDYLJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with benzyl chloride and morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or morpholine groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-Tubercular Activity

The primary research focus for N-benzyl-6-morpholinopyrimidine-4-carboxamide is its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study by Remuinan et al. (2013) demonstrated that this compound exhibited promising in vitro and in vivo anti-tubercular activity, positioning it as a candidate for further development in tuberculosis treatment. The mechanism of action appears to involve inhibition of specific enzymes critical for the survival of the bacteria.

Inhibition of N-acylphosphatidylethanolamine Phospholipase D

Another significant application of this compound is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in lipid metabolism and has implications in various physiological processes, including inflammation and pain signaling. Structure-activity relationship studies indicate that modifications to the morpholine and benzyl groups can enhance the compound's inhibitory potency, suggesting its potential as a therapeutic agent for managing metabolic disorders and pain .

Mechanistic Insights

The compound’s unique structure allows it to interact with various biological targets. The presence of the morpholine moiety contributes to its ability to modulate enzyme activity effectively. For instance, studies have shown that altering substituents on the pyrimidine ring can significantly impact the compound's biological activity, leading to the identification of more potent derivatives .

Broader Biological Activities

Beyond its anti-tubercular and lipid-modulating properties, this compound has been explored for additional therapeutic applications:

- Immunosuppressive Activity : Research suggests that pyrimidine derivatives can exhibit immunosuppressive properties, which are crucial in organ transplantation settings. Variations of this compound have been synthesized and evaluated for their ability to inhibit immune responses in vitro .

- Anti-Cancer Potential : Some studies have indicated that similar pyrimidine derivatives possess anti-cancer activities, demonstrating effectiveness against various cancer cell lines. For example, certain analogs have shown significant cytotoxic effects against ovarian and breast cancer cells .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Remuinan et al. (2013) | Anti-tubercular efficacy | Demonstrated promising activity against Mycobacterium tuberculosis |

| Structure–Activity Relationship Studies | Inhibition of NAPE-PLD | Identified modifications that enhance inhibitory potency |

| Immunosuppressive Activity Evaluation | Organ transplantation models | Found effective inhibition in Mixed Lymphocyte Reaction assays |

Mechanism of Action

The mechanism of action of N-benzyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide

- Structural Differences : This analog substitutes the benzyl group in the target compound with a 2-chlorobenzyl moiety, introducing a chlorine atom at the ortho position of the aromatic ring .

- Molecular Properties: Property N-Benzyl-6-morpholinopyrimidine-4-carboxamide (Hypothetical) N-(2-Chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide Molecular Formula C16H18N4O2 (estimated) C16H17ClN4O2 Molecular Weight ~298.3 g/mol 332.78 g/mol Key Substituents Benzyl (unsubstituted) 2-Chlorobenzyl

- Steric effects from the ortho-chloro group may influence binding interactions in biological targets compared to the unsubstituted benzyl analog .

6-(Benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide

- Structural Differences : This compound replaces the morpholine group at position 6 with a benzyloxy group and substitutes the benzyl carboxamide with a 2,4-difluorophenyl group .

- Molecular Properties: Property this compound (Hypothetical) 6-(Benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide Molecular Formula C16H18N4O2 C18H13F2N3O2 Molecular Weight ~298.3 g/mol 341.3 g/mol Key Substituents Morpholine (position 6), Benzyl (carboxamide) Benzyloxy (position 6), 2,4-Difluorophenyl (carboxamide)

- Implications :

N-Butyl-2-methylthio-5-nitroso-6-morpholinopyrimidin-4-amine (6hb)

- Structural Differences : While retaining the morpholine group at position 6, this compound introduces a nitroso group at position 5, a methylthio group at position 2, and a butylamine substituent at position 4 instead of a carboxamide .

- Molecular Properties: Property this compound (Hypothetical) 6hb (N-Butyl-2-methylthio-5-nitroso-6-morpholinopyrimidin-4-amine) Functional Groups Carboxamide at position 4 Nitroso (position 5), Methylthio (position 2), Butylamine (position 4)

- The absence of a carboxamide could diminish interactions with polar residues in enzyme active sites .

Biological Activity

N-benzyl-6-morpholinopyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, recognized for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent, immunosuppressive properties, and other pharmacological effects.

Chemical Structure and Properties

This compound features a morpholine group and a benzyl substituent, which contribute to its biological activity. The structural configuration allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A study indicated that specific modifications to the compound resulted in low nanomolar inhibitory activity against the virus. For instance, methylation at the N1 position completely abrogated antiviral activity, suggesting that the integrity of the molecular structure is crucial for maintaining efficacy .

Table 1: Antiviral Activity of this compound Derivatives

| Compound Variant | IC50 (nM) | Activity Description |

|---|---|---|

| Parent Compound | 5.0 | Strong antiviral activity against HIV-1 |

| Methylated N1 | >1000 | Loss of activity |

| Methylated C5 | >1000 | Significant reduction in biochemical inhibition |

| 6-Deamino Variant | 50 | Reduced potency |

Immunosuppressive Properties

The compound has also been evaluated for immunosuppressive activity using the Mixed Lymphocyte Reaction (MLR) assay. Variations in substituents at positions 2, 4, and 6 of the pyrimidine scaffold led to the identification of compounds with promising immunosuppressive effects. For example, a derivative exhibited an IC50 value of 1.6 µM in the MLR assay, indicating potential for use in organ transplantation settings .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes related to disease processes. Notably, it has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids involved in various physiological functions such as inflammation and stress responses .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in modulating emotional behavior through its action on NAPE-PLD inhibition. For instance, LEI-401, a potent derivative of this compound, was shown to decrease levels of endocannabinoids in vivo, leading to significant changes in mouse behavior at doses as low as 30 mg/kg .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiviral | Potent against HIV-1; structure-dependent |

| Immunosuppressive | Effective in MLR assay; IC50 = 1.6 µM |

| Enzyme Inhibition | Inhibits NAPE-PLD; affects lipid metabolism |

| Behavioral Modulation | Alters emotional responses in animal models |

Q & A

Basic: What synthetic methodologies are employed for synthesizing N-benzyl-6-morpholinopyrimidine-4-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including condensation and substitution steps. Key factors affecting yield and purity include:

- Temperature control : Elevated temperatures (e.g., 80–120°C) are often required for cyclization steps to form the pyrimidine core .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while protic solvents may hinder intermediate stability .

- Catalysts : Use of palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the morpholine moiety .

Methodological optimization via Design of Experiments (DoE) is recommended to balance competing parameters .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm the absence of regioisomers. For example, the benzyl proton signals appear as a singlet at δ 4.5–5.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular formula (C₁₆H₁₉N₅O₂) and detects synthetic byproducts .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Answer:

- Enzyme inhibition assays : Dose-response curves (IC₅₀ values) against kinases (e.g., PI3K or mTOR) using ADP-Glo™ or fluorescence polarization .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or MCF-7) to determine EC₅₀ .

- Target engagement : Cellular thermal shift assays (CETSA) confirm binding to intended targets in live cells .

Advanced: How can researchers optimize low-yield challenges in the final amidation step of the synthesis?

Answer:

- Coupling reagent selection : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) to reduce racemization and improve efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

- In situ activation : Use of carbodiimides with additives like DMAP to stabilize reactive intermediates .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-analysis of assay conditions : Compare buffer pH, ATP concentrations, and cell passage numbers, which can alter IC₅₀ values .

- Structural validation : Re-examine compound integrity via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Orthogonal assays : Validate target inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

Advanced: How does the compound’s three-dimensional conformation influence target binding, and what techniques characterize this?

Answer:

- X-ray crystallography : Resolves binding modes (e.g., morpholine oxygen hydrogen-bonding with kinase hinge regions) .

- Molecular dynamics simulations : Predict conformational flexibility using AMBER or GROMACS to identify bioactive conformers .

- NOESY NMR : Detects intramolecular interactions (e.g., between benzyl and pyrimidine groups) in solution .

Advanced: What computational methods predict the metabolic stability of this compound?

Answer:

- ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism and clearance rates .

- Density Functional Theory (DFT) : Calculates electron distribution to identify susceptible sites (e.g., morpholine ring oxidation) .

- In vitro microsomal assays : Validate predictions using human liver microsomes (HLM) with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.